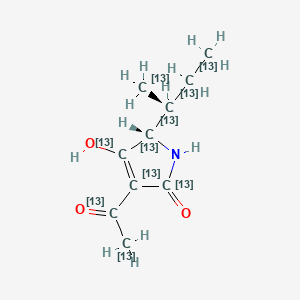

Tenuazonic acid-13C10

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H15NO3 |

|---|---|

Peso molecular |

207.16 g/mol |

Nombre IUPAC |

(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C10H15NO3/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8/h5,8,13H,4H2,1-3H3,(H,11,14)/t5-,8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Clave InChI |

CEIZFXOZIQNICU-UVQHCEEFSA-N |

SMILES isomérico |

[13CH3][13CH2][13C@H]([13CH3])[13C@H]1[13C](=[13C]([13C](=O)N1)[13C](=O)[13CH3])O |

SMILES canónico |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Isotopically Labeled Tenuazonic Acid-¹³C₁₀

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tenuazonic acid (TeA), with a specific focus on the stable isotope-labeled variant, Tenuazonic acid-¹³C₁₀. While the synthesis of Tenuazonic acid-¹³C₂ has been reported, this document outlines a proposed synthetic route for the fully labeled ¹³C₁₀ isotopologue, based on established biosynthetic pathways and chemical synthesis principles. Detailed experimental protocols, characterization data, and visualizations are provided to support researchers in the fields of mycotoxin analysis, drug development, and metabolic studies.

Introduction to Tenuazonic Acid

Tenuazonic acid is a mycotoxin produced by various species of Alternaria fungi and is a common contaminant in a range of agricultural products[1]. It is a tetramic acid derivative known for its phytotoxic, cytotoxic, and antimicrobial properties[2]. Its mode of action involves the inhibition of protein synthesis in eukaryotes and the disruption of photosynthesis, specifically by blocking the electron transport chain in photosystem II (PSII)[2]. These properties have led to its investigation as a potential bioherbicide and have also raised concerns about its impact on human and animal health. The availability of stable isotope-labeled Tenuazonic acid is crucial for its use as an internal standard in quantitative analysis by mass spectrometry, enabling accurate and reliable detection in complex matrices.

Biosynthesis of Tenuazonic Acid

Understanding the natural biosynthetic pathway of Tenuazonic acid is fundamental to designing a strategy for its isotopic labeling. In fungi, TeA is synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme, designated as TAS1[3][4]. The biosynthesis begins with the activation of L-isoleucine and its subsequent condensation with two molecules of acetyl-CoA, which are derived from acetate (B1210297) units. This is followed by a cyclization step to form the characteristic tetramic acid ring structure.

The biosynthetic origin from L-isoleucine (a C₆ amino acid) and two acetate (C₂) units provides a clear blueprint for the synthesis of Tenuazonic acid-¹³C₁₀. By utilizing fully ¹³C-labeled L-isoleucine and a ¹³C-labeled acetyl-CoA precursor, it is theoretically possible to achieve complete labeling of the ten carbon atoms in the Tenuazonic acid molecule.

Proposed Synthesis of Tenuazonic Acid-¹³C₁₀

The following is a proposed three-step chemical synthesis for Tenuazonic acid-¹³C₁₀, adapted from the published method for the synthesis of ¹³C₂-Tenuazonic acid and considering the biosynthetic precursors. This proposed route utilizes commercially available ¹³C-labeled starting materials to achieve full isotopic labeling of the final product.

Experimental Workflow

Detailed Experimental Protocols

Note: The following protocols are proposed and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of N-acetoacetyl-L-isoleucine-¹³C₆,¹⁵N

-

To a solution of L-Isoleucine-¹³C₆,¹⁵N (1.0 eq) in a suitable aqueous base (e.g., 2 M NaOH) at 0 °C, add diketene (1.2 eq) dropwise while maintaining the pH between 9 and 10 with the addition of the aqueous base.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of L-isoleucine by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to pH 2-3 with concentrated HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetoacetyl-L-isoleucine-¹³C₆,¹⁵N.

Step 2: Synthesis of (5S)-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one-¹³C₆,¹⁵N (Lacey-Dieckmann Cyclization)

-

Dissolve N-acetoacetyl-L-isoleucine-¹³C₆,¹⁵N (1.0 eq) in a dry, aprotic solvent (e.g., THF or toluene).

-

Add a strong base (e.g., sodium methoxide (B1231860) or potassium tert-butoxide, 2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Acidify the mixture to pH 2-3 with concentrated HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetramic acid derivative.

Step 3: Synthesis of Tenuazonic acid-¹³C₁₀

-

Dissolve the product from Step 2 (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.

-

Add a suitable acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP, 0.1 eq).

-

Add ¹³C₂-acetyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel to yield Tenuazonic acid-¹³C₁₀.

Characterization of Tenuazonic Acid-¹³C₁₀

The successful synthesis of Tenuazonic acid-¹³C₁₀ requires thorough characterization to confirm its identity, purity, and the extent of isotopic labeling.

Chromatographic Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the preferred method for the analysis of Tenuazonic acid.

| Parameter | Value | Reference |

| Column | C18 reverse-phase (e.g., 150 x 2.1 mm, 3.5 µm) | [1][5] |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid | [5] |

| Gradient | Optimized for separation from isomers and impurities | [5] |

| Flow Rate | 0.2-0.4 mL/min | [5] |

| Injection Volume | 5-20 µL | [1] |

| Detection | ESI-MS/MS (Negative ion mode) | [1][5] |

Expected Results: A single, sharp peak corresponding to the mass of Tenuazonic acid-¹³C₁₀ should be observed. The purity can be determined by integrating the peak area.

Mass Spectrometry

Expected Data for Tenuazonic acid-¹³C₁₀:

| Parameter | Expected Value |

| Molecular Formula | ¹³C₁₀H₁₅NO₃ |

| Monoisotopic Mass | 207.14 Da |

| [M-H]⁻ Ion (m/z) | 206.13 |

| Key MS/MS Fragments (m/z) | Expected fragments will be shifted by +10 Da compared to unlabeled TeA due to the full ¹³C labeling. Common fragments of unlabeled TeA include those from the loss of the sec-butyl group and the acetyl group. |

NMR Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the isotopic labels.

Expected ¹H NMR Data (in CDCl₃): The proton chemical shifts are not expected to change significantly compared to the unlabeled compound. However, the coupling patterns will be significantly altered due to the presence of ¹³C-¹H and ¹³C-¹³C couplings. The spectrum will be complex and require advanced NMR techniques for full interpretation.

Expected ¹³C NMR Data (in CDCl₃): All ten carbon signals will be present, and their chemical shifts will be similar to those of unlabeled Tenuazonic acid. The key feature will be the presence of ¹³C-¹³C coupling constants, which will provide definitive proof of the connectivity of the carbon skeleton.

Reference ¹³C NMR Data for Unlabeled Tenuazonic Acid:

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | ~65 |

| C-3 | ~105 |

| C-4 | ~192 |

| C-5 | ~175 |

| C-6 (acetyl CH₃) | ~25 |

| C-7 (acetyl C=O) | ~198 |

| C-1' (sec-butyl CH) | ~35 |

| C-2' (sec-butyl CH₂) | ~26 |

| C-3' (sec-butyl CH₃) | ~11 |

| C-4' (sec-butyl CH₃) | ~16 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mechanism of Action and Signaling Pathways

Tenuazonic acid exerts its biological effects through multiple mechanisms. The primary modes of action are the inhibition of protein synthesis and the disruption of photosynthesis.

Inhibition of Photosynthesis

TeA targets Photosystem II (PSII) in the chloroplasts of plant cells. It binds to the QB site of the D1 protein, thereby blocking the electron flow from QA to QB. This interruption of the electron transport chain leads to an accumulation of reactive oxygen species (ROS), which in turn causes cellular damage and necrosis[6].

Inhibition of Protein Synthesis

Tenuazonic acid is a potent inhibitor of protein synthesis in eukaryotic cells. It acts by preventing the release of newly synthesized polypeptides from the ribosome. This leads to a global shutdown of protein production, ultimately resulting in cytotoxicity[2][7].

References

- 1. Large-scale synthesis of isotopically labeled 13C2-tenuazonic acid and development of a rapid HPLC-MS/MS method for the analysis of tenuazonic acid in tomato and pepper products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tenuazonic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenuazonic Acid | C10H15NO3 | CID 54683011 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Tenuazonic Acid-¹³C₁₀

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Tenuazonic acid-¹³C₁₀, a stable isotope-labeled derivative of the mycotoxin Tenuazonic acid. This document is intended for use by researchers, scientists, and drug development professionals who utilize Tenuazonic acid-¹³C₁₀ as an internal standard in analytical methodologies or in metabolic studies.

Introduction

Tenuazonic acid (TeA) is a mycotoxin produced by various species of Alternaria fungi and is a common contaminant in a range of agricultural products.[1][2] It exhibits a broad spectrum of biological activities, including phytotoxic, cytotoxic, antibacterial, antiviral, and antitumor properties.[2][3] Tenuazonic acid-¹³C₁₀ is a stable isotope-labeled form of TeA, where all ten carbon atoms have been replaced with the ¹³C isotope. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Tenuazonic acid in complex matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties

The introduction of ten ¹³C atoms into the Tenuazonic acid molecule results in a corresponding increase in its molecular weight. While most macroscopic physicochemical properties such as melting point, boiling point, pKa, and solubility are not expected to differ significantly from the unlabeled compound, the molecular formula and mass are distinct. The data for both unlabeled and the calculated data for ¹³C₁₀-labeled Tenuazonic acid are presented below for comparison.

Table 1: Physicochemical Data of Tenuazonic Acid and Tenuazonic Acid-¹³C₁₀

| Property | Tenuazonic Acid (Unlabeled) | Tenuazonic Acid-¹³C₁₀ (Calculated/Expected) | References |

| IUPAC Name | (5S)-3-Acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one | (5S)-3-Acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one-¹³C₁₀ | [4][5] |

| CAS Number | 610-88-8 | Not available | [1][3][6][7][8] |

| Molecular Formula | C₁₀H₁₅NO₃ | ¹³C₁₀H₁₅NO₃ | [1][5][6][9] |

| Molecular Weight | 197.23 g/mol | 207.23 g/mol | [1][5][6][9] |

| Appearance | Pale yellow oil or white crystalline powder | Expected to be similar to unlabeled | [2][3][4] |

| Melting Point | 74 - 75.5 °C | Expected to be similar to unlabeled | [9] |

| Boiling Point | 117 °C @ 0.035 mmHg | Expected to be similar to unlabeled | [1] |

| pKa | 3.5 | Expected to be similar to unlabeled | [4] |

| Solubility | Soluble in DMF, DMSO, methanol, and ethanol. Poor water solubility. | Expected to be similar to unlabeled | [3] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline form of Tenuazonic acid-¹³C₁₀ can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of Tenuazonic acid-¹³C₁₀ in various solvents can be determined by adding a known excess of the compound to a fixed volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of Tenuazonic acid-¹³C₁₀ and for its quantification. A typical method would involve a reverse-phase C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Detection can be achieved using a UV detector (with characteristic absorbance maxima for TeA at approximately 241 and 280 nm at pH 7) or, more specifically, a mass spectrometer.[1]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the identity and isotopic enrichment of Tenuazonic acid-¹³C₁₀. High-resolution mass spectrometry can be used to determine the exact mass of the molecule, confirming the incorporation of ten ¹³C atoms. Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern, which serves as a fingerprint for the compound and is used for its selective and sensitive quantification in complex mixtures.

Signaling Pathways and Mechanisms of Action

Tenuazonic acid exerts its biological effects through various mechanisms. The following diagrams illustrate some of the key pathways.

Inhibition of Eukaryotic Protein Synthesis

Tenuazonic acid is a potent inhibitor of protein synthesis in eukaryotes. It acts by preventing the release of newly synthesized polypeptide chains from the ribosome.[4] This disruption of protein production is a primary mechanism behind its cytotoxic effects.

Inhibition of Photosystem II in Plants

In plants, Tenuazonic acid acts as a phytotoxin by inhibiting photosynthesis. It specifically blocks the electron transport chain in Photosystem II (PSII) by binding to the QB site on the D1 protein.[4] This blockage leads to the accumulation of reactive oxygen species (ROS), causing cellular damage and necrosis.[10]

Acetylcholinesterase Inhibition

Tenuazonic acid has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This activity has led to research into its potential as a scaffold for the development of drugs for Alzheimer's disease.[11]

References

- 1. Tenuazonic Acid [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Tenuazonic acid - Wikipedia [en.wikipedia.org]

- 5. Tenuazonic Acid | C10H15NO3 | CID 54683011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 610-88-8: Tenuazonic acid | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tenuazonic acid | CAS 610-88-8 | LGC Standards [lgcstandards.com]

- 9. L-Tenuazonic acid | C10H15NO3 | CID 54678599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

Tenuazonic Acid-¹³C₁₀: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Tenuazonic Acid-¹³C₁₀ (TeA-¹³C₁₀), a critical internal standard for accurate quantification of the mycotoxin Tenuazonic Acid (TeA). TeA, a secondary metabolite produced by various Alternaria species, is a natural contaminant in a wide range of food and feed products.[1][2] Its use as a stable isotope-labeled internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for precise and reliable detection and quantification.[1][3]

Isotopic Purity of Tenuazonic Acid-¹³C₁₀

The isotopic purity of a stable isotope-labeled compound is a critical parameter that defines its quality and suitability for use as an internal standard. It refers to the percentage of the molecule that is fully labeled with the desired isotope, in this case, ¹³C at all ten carbon positions. High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, which can compromise the accuracy of quantitative analyses.

While a specific certificate of analysis for a commercial Tenuazonic Acid-¹³C₁₀ was not publicly available, high-purity, uniformly ¹³C-labeled mycotoxin standards are commercially available.[4] The isotopic purity of such standards is typically determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Isotopic Purity Data for Tenuazonic Acid-¹³C₁₀

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |

| Chemical Purity | ≥ 95% | High-Performance Liquid Chromatography (HPLC) |

| Unlabeled TeA | < 0.5% | HRMS |

Note: This table is representative of typical specifications for high-purity isotopically labeled standards and is for illustrative purposes.

Stability of Tenuazonic Acid-¹³C₁₀

The stability of an analytical standard is paramount to ensure the consistency and accuracy of measurements over time. Studies on the unlabeled form of Tenuazonic Acid provide valuable insights into its degradation kinetics and pathways, which are expected to be very similar for the ¹³C₁₀-labeled analogue. Isotopic labeling with ¹³C is not expected to significantly alter the chemical stability of the molecule.

A detailed study on the degradation kinetics of L-Tenuazonic Acid in aqueous buffer solutions revealed that its stability is influenced by pH and temperature.[5] The primary degradation pathways identified were epimerization and hydrolysis.[5] At pH 3.5, significant degradation was observed at 25°C and 40°C, with half-lives of 73.8 and 14.0 days, respectively.[5] The stable end product of degradation under these conditions was identified as the iso-deacetyl TA epimeric mixture.[5]

Table 2: Half-life of L-Tenuazonic Acid at pH 3.5

| Temperature (°C) | Half-life (days) |

| 25 | 73.8 ± 0.4 |

| 40 | 14.0 ± 0.1 |

Data from a study on unlabeled L-Tenuazonic Acid.[5]

For optimal stability, it is recommended to store Tenuazonic Acid-¹³C₁₀ solutions in a cool, dark place, and to prepare fresh working solutions regularly.

Experimental Protocols

Determination of Isotopic Purity

1. High-Resolution Mass Spectrometry (HRMS)

This method allows for the determination of the relative abundance of different isotopologues.

-

Sample Preparation:

-

Prepare a stock solution of Tenuazonic Acid-¹³C₁₀ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a dilute working solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.

-

Prepare a corresponding solution of unlabeled Tenuazonic Acid as a reference.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Infuse the sample directly or inject it via a liquid chromatography system.

-

Acquire full scan mass spectra in both positive and negative ion modes.

-

-

Data Analysis:

-

Identify the monoisotopic peaks for the unlabeled ([M+H]⁺ or [M-H]⁻) and the fully labeled ([M+10+H]⁺ or [M+10-H]⁻) Tenuazonic Acid.

-

Measure the signal intensities of all significant isotopologues.

-

Calculate the isotopic purity by dividing the intensity of the fully labeled ion by the sum of the intensities of all Tenuazonic Acid-related ions.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides a direct method to confirm the positions and extent of ¹³C labeling.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Tenuazonic Acid-¹³C₁₀ (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Analysis:

-

Integrate the signals corresponding to each of the ten carbon atoms in the Tenuazonic Acid-¹³C₁₀ molecule.

-

The isotopic enrichment at each position can be determined by comparing the integral of the ¹³C-enriched signal to the integral of a known internal standard or by comparing the relative integrals of the labeled carbons to any residual ¹²C signals.

-

Stability Testing

This protocol outlines a general procedure for assessing the stability of Tenuazonic Acid-¹³C₁₀ under various conditions.

-

Sample Preparation:

-

Prepare solutions of Tenuazonic Acid-¹³C₁₀ at a known concentration in the desired matrix (e.g., different pH buffers, solvents).

-

Prepare control samples of unlabeled Tenuazonic Acid under the same conditions.

-

-

Storage Conditions:

-

Store the prepared solutions under controlled conditions of temperature (e.g., 4°C, 25°C, 40°C) and light (e.g., protected from light, exposed to UV light).

-

-

Analysis:

-

At specified time points (e.g., 0, 7, 14, 30, 60, 90 days), analyze the samples by a validated analytical method, such as LC-MS/MS, using an appropriate internal standard.

-

-

Data Analysis:

-

Quantify the concentration of Tenuazonic Acid-¹³C₁₀ remaining at each time point.

-

Calculate the degradation rate and half-life under each storage condition.

-

Identify any major degradation products by comparing the chromatograms and mass spectra to those of the initial sample and control samples.

-

Visualizations

Biosynthesis of Tenuazonic Acid

Tenuazonic acid is synthesized by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme. The biosynthesis starts with the activation of L-isoleucine and its condensation with acetoacetyl-CoA, followed by a Dieckmann condensation to form the characteristic tetramic acid ring structure.

Caption: Biosynthesis pathway of Tenuazonic Acid.

Experimental Workflow for Isotopic Purity and Stability Assessment

A systematic workflow is essential for the comprehensive evaluation of Tenuazonic Acid-¹³C₁₀. This involves initial characterization of the material, followed by stability studies under controlled conditions.

Caption: Workflow for purity and stability testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessing the potential of quantitative 2D HSQC NMR in 13C enriched living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a stable isotope dilution assay for tenuazonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U-[13C10]-Tenuazonic Acid - Fianovis [fianovis.com]

- 5. Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Tenuazonic Acid-¹³C₁₀

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Tenuazonic acid-¹³C₁₀, a critical internal standard for the accurate quantification of the mycotoxin Tenuazonic acid in various matrices. Understanding the fragmentation behavior of this isotopically labeled compound is paramount for developing robust and reliable analytical methods in food safety, environmental monitoring, and toxicological research.

Core Concepts in ¹³C-Labeled Compound Fragmentation

Stable isotope labeling with ¹³C is a powerful technique in mass spectrometry.[1] The introduction of ¹³C atoms into a molecule results in a predictable mass shift for the precursor ion and its subsequent product ions. This mass shift allows for the clear differentiation of the labeled internal standard from the unlabeled analyte, even in complex sample matrices.[2] When a ¹³C-labeled compound fragments, the resulting product ions will retain the ¹³C labels from the corresponding portion of the precursor molecule, leading to a mass spectrum that mirrors the fragmentation of the unlabeled compound but at higher m/z values.

Predicted Fragmentation of Tenuazonic Acid

Tenuazonic acid (TeA) is a tetramic acid derivative produced by various Alternaria species of fungi. Its structure consists of a 3-acetyl-5-sec-butyl-pyrrolidine-2,4-dione core. The fragmentation of unlabeled TeA in positive ion mode electrospray ionization (ESI+) typically proceeds through characteristic neutral losses and bond cleavages. The protonated molecule [M+H]⁺ serves as the precursor ion.

The fragmentation of Tenuazonic acid-¹³C₁₀ is expected to follow the same pathways as the unlabeled compound, with the key difference being the increased mass of the precursor and all carbon-containing fragment ions. Given that Tenuazonic acid has the chemical formula C₁₀H₁₅NO₃, the fully labeled Tenuazonic acid-¹³C₁₀ will have a monoisotopic mass that is 10.0335 Da higher than the unlabeled compound.

Table 1: Predicted Precursor and Product Ions for Tenuazonic Acid and Tenuazonic Acid-¹³C₁₀

| Analyte | Precursor Ion (m/z) | Major Product Ions (m/z) | Neutral Loss |

| Tenuazonic Acid (Unlabeled) | 198.1125 [M+H]⁺ | 180.1019 | H₂O |

| 156.0652 | C₂H₂O | ||

| 140.0808 | C₄H₈ | ||

| 112.0862 | C₄H₈ + CO | ||

| Tenuazonic Acid-¹³C₁₀ | 208.1460 [M+H]⁺ | 190.1354 | H₂O |

| 164.0987 | ¹³C₂H₂O | ||

| 148.1143 | ¹³C₄H₈ | ||

| 120.1197 | ¹³C₄H₈ + ¹³CO |

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Experimental Protocols

The development of a robust LC-MS/MS method is crucial for the analysis of Tenuazonic acid.[3][4] The following provides a generalized experimental protocol based on established methods for the analysis of Tenuazonic acid and other mycotoxins.[5]

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective approach for extracting mycotoxins from complex food matrices.[6]

-

Homogenization: Homogenize 5 g of the sample with 10 mL of water.

-

Extraction: Add 10 mL of acetonitrile (B52724) and the Tenuazonic acid-¹³C₁₀ internal standard. Shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18). Vortex for 30 seconds.

-

Final Centrifugation and Filtration: Centrifuge at 10000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B). The use of alkaline mobile phase conditions has also been shown to be effective for Tenuazonic acid analysis.[3][5]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor the transitions from the precursor ion to the major product ions as listed in Table 1. Optimize collision energies for each transition.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted fragmentation pathway of the protonated Tenuazonic acid-¹³C₁₀ molecule.

Caption: Predicted ESI+ fragmentation pathway of Tenuazonic acid-¹³C₁₀.

This guide provides a foundational understanding of the mass spectrometric behavior of Tenuazonic acid-¹³C₁₀. Experimental conditions, particularly collision energies, should be optimized on the specific instrumentation used to achieve the best sensitivity and specificity for quantitative analysis. The predictable fragmentation pattern of this stable isotope-labeled standard makes it an invaluable tool for accurate and reliable mycotoxin analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 3. Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a simple and rapid LC-MS/MS method for the simultaneous quantification of five Alternaria mycotoxins in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopy of Tenuazonic Acid-¹³C₁₀

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of Tenuazonic acid, with a specific focus on its fully ¹³C-labeled isotopologue, Tenuazonic acid-¹³C₁₀. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis who are utilizing NMR spectroscopy for structural elucidation and characterization.

Tenuazonic acid is a mycotoxin produced by various Alternaria species and is known for its phytotoxic and cytotoxic properties.[1] Isotopic labeling, particularly with ¹³C, is a powerful technique in NMR spectroscopy that enhances signal sensitivity and enables the determination of carbon backbone connectivity, which is invaluable for the structural analysis of complex organic molecules.[2]

Quantitative NMR Data

While specific experimental NMR data for Tenuazonic acid-¹³C₁₀ is not extensively available in public literature, the following tables summarize the ¹H and ¹³C NMR chemical shifts for unlabeled Tenuazonic acid in DMSO-d₆. This data serves as a foundational reference for understanding the spectral characteristics of the molecule.

Note on ¹³C Labeling: For Tenuazonic acid-¹³C₁₀, the ¹H NMR spectrum would exhibit additional complexity due to ¹H-¹³C couplings. The primary advantage of full ¹³C labeling is realized in the ¹³C NMR spectrum, where direct ¹³C-¹³C couplings become observable. These couplings provide unambiguous evidence of the carbon skeleton's connectivity, which can be probed using experiments like 1D and 2D INADEQUATE.

Table 1: ¹H NMR Spectroscopic Data for Tenuazonic Acid in DMSO-d₆

| Atom No. | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| 5 | 3.44 | br d | 2.9 |

| 7 | 1.72 | m | |

| 8a, 8b | 1.08, 1.23 | each m | |

| 9 | 0.79 | t | 7.4 |

| 10 | 0.88 | d | 7.0 |

| 11 | 2.30 | s |

| 12-NH | 10.58 | t | 5.7 |

Data extracted from Zhang et al., 2024.[3]

Table 2: ¹³C NMR Spectroscopic Data for Tenuazonic Acid in DMSO-d₆

| Atom No. | δ (ppm) |

|---|---|

| 2 | 174.6 (s) |

| 3 | 95.4 (s) |

| 4 | 195.9 (s) |

| 5 | 64.9 (d) |

| 6 | 167.2 (s) |

| 7 | 35.3 (d) |

| 8 | 25.1 (t) |

| 9 | 11.2 (q) |

| 10 | 15.4 (q) |

| 11 | 25.3 (q) |

Data extracted from Zhang et al., 2024.[3]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and NMR analysis of Tenuazonic acid-¹³C₁₀.

2.1. Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of Tenuazonic acid-¹³C₁₀. For ¹³C NMR, a higher concentration is generally preferable to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or deuterated methanol (B129727) (CD₃OD).

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]

-

Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

-

Internal Standard : If precise chemical shift referencing is required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents.[5]

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.[6]

2.2. NMR Data Acquisition

-

Spectrometer Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, aiming for narrow and symmetrical solvent peaks.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition :

-

Pulse Sequence : Use a standard single-pulse sequence.

-

Spectral Width : Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time : Set an acquisition time of at least 2-3 seconds.

-

Relaxation Delay : Use a relaxation delay of 1-2 seconds.

-

Number of Scans : Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Spectral Width : Set a spectral width of approximately 220-240 ppm, centered around 100-120 ppm.

-

Acquisition Time : Set an acquisition time of 1-2 seconds.

-

Relaxation Delay : A longer relaxation delay of 2-5 seconds is recommended for more accurate integration, especially for quaternary carbons.[2]

-

Number of Scans : The number of scans will depend on the sample concentration and the level of ¹³C enrichment. For a fully labeled compound, a few hundred to a few thousand scans should suffice.

-

-

Data Processing :

-

Apply a suitable window function (e.g., exponential multiplication) to the Free Induction Decay (FID).

-

Perform a Fourier Transform.

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the analysis of Tenuazonic acid.

Caption: Biosynthetic pathway of Tenuazonic acid from its precursors.

Caption: Experimental workflow for NMR analysis of Tenuazonic acid-¹³C₁₀.

Caption: Logical workflow for structure elucidation of Tenuazonic acid.

References

- 1. Tenuazonic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

The Biosynthesis of Tenuazonic Acid: A Technical Guide to 13C Labeled Precursor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuazonic acid (TeA), a mycotoxin produced by various species of Alternaria and other fungi, has garnered significant attention for its diverse biological activities, including phytotoxic, cytotoxic, and potential therapeutic properties. Understanding its biosynthesis is crucial for controlling its production in agriculture and for harnessing its chemical scaffold for drug development. This technical guide provides an in-depth overview of the biosynthesis of Tenuazonic acid, with a specific focus on the use of 13C labeled precursors to elucidate the biosynthetic pathway. This document details the experimental methodologies, presents quantitative data from labeling studies, and visualizes the core biosynthetic pathways and experimental workflows.

Core Concepts: The Biosynthetic Pathway of Tenuazonic Acid

The biosynthesis of Tenuazonic acid is a well-established pathway involving a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) enzyme. The key building blocks for TeA are L-isoleucine and two molecules of acetate, which are incorporated via acetoacetyl-CoA.

The central enzyme responsible for TeA synthesis is Tenuazonic Acid Synthetase 1 (TAS1), a multidomain NRPS-PKS hybrid. The process begins with the activation of L-isoleucine by the adenylation (A) domain of the NRPS module, followed by its tethering to the peptidyl carrier protein (PCP) domain. Subsequently, the PKS module catalyzes the condensation of two acetyl-CoA units to form acetoacetyl-CoA. This is then condensed with the isoleucine moiety to form the key intermediate, N-acetoacetyl-L-isoleucine. The final step involves an intramolecular Dieckmann-type cyclization, catalyzed by a ketosynthase (KS) domain, to yield the characteristic tetramic acid ring of Tenuazonic acid.

Studies utilizing radiolabeled precursors have been instrumental in outlining this pathway. More recently, the use of stable isotope-labeled precursors, particularly 13C, has allowed for more detailed mechanistic insights and the development of sensitive analytical methods.

Quantitative Data from 13C Labeling Studies

While extensive quantitative data on the percentage of incorporation of 13C labeled precursors directly into Tenuazonic acid through biosynthetic pathways in fungal cultures is not widely published in publicly accessible literature, the principles of isotopic labeling and analysis are well-established. The following table summarizes the expected outcomes and the type of quantitative data that would be generated from such experiments, based on the known biosynthetic pathway.

| Precursor | Labeled Position(s) | Expected Labeled Position(s) in Tenuazonic Acid | Theoretical Maximum Incorporation (%) | Analytical Method for Quantification |

| L-[U-13C6]Isoleucine | All 6 carbons | Carbons 5, 7, 8, 9, 10, and the nitrogen atom | 100% for the isoleucine-derived portion | 13C NMR, Mass Spectrometry |

| [1-13C]Acetate | Carboxyl carbon | Carbons 2 and 6 | 50% for the acetate-derived portion | 13C NMR, Mass Spectrometry |

| [2-13C]Acetate | Methyl carbon | Carbons 3 and 8' | 50% for the acetate-derived portion | 13C NMR, Mass Spectrometry |

| [1,2-13C2]Acetate | Both carbons | Carbons 2 & 3, and 6 & 8' | 100% for the acetate-derived portion | 13C NMR (observation of 13C-13C coupling) |

Note: Actual incorporation percentages would be determined experimentally and would be influenced by factors such as precursor dilution by endogenous pools, metabolic state of the culture, and the timing and concentration of precursor feeding.

Experimental Protocols

Fungal Culture and Precursor Feeding

Objective: To incorporate 13C labeled precursors into Tenuazonic acid produced by a fungal culture.

Materials:

-

Tenuazonic acid-producing fungal strain (e.g., Alternaria alternata, Alternaria tenuissima).

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Yeast Extract Sucrose Broth).

-

13C labeled precursors (e.g., L-[U-13C6]Isoleucine, [1-13C]Sodium Acetate, [1,2-13C2]Sodium Acetate).

-

Sterile culture flasks.

-

Shaking incubator.

Procedure:

-

Inoculate the liquid culture medium with the fungal strain.

-

Incubate the culture under optimal conditions for growth and Tenuazonic acid production (e.g., 25-28°C, 120-150 rpm).

-

At a specific time point during the fungal growth phase (typically early to mid-log phase, when secondary metabolism is initiated), add a sterile solution of the 13C labeled precursor to the culture. The final concentration of the precursor should be optimized to ensure sufficient incorporation without being toxic to the fungus.

-

Continue the incubation for a defined period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled precursor.

-

Harvest the fungal mycelium and the culture filtrate separately by filtration.

Extraction and Purification of Tenuazonic Acid

Objective: To isolate and purify the 13C labeled Tenuazonic acid from the fungal culture.

Materials:

-

Culture filtrate from the precursor feeding experiment.

-

Organic solvents (e.g., ethyl acetate, chloroform).

-

Separatory funnel.

-

Rotary evaporator.

-

Silica (B1680970) gel for column chromatography.

-

Solvents for chromatography (e.g., hexane, ethyl acetate).

-

Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

-

Acidify the culture filtrate to approximately pH 3 with an appropriate acid (e.g., HCl).

-

Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator.

-

Purify the crude extract containing Tenuazonic acid using silica gel column chromatography, eluting with a gradient of appropriate solvents.

-

Monitor the fractions by TLC to identify those containing Tenuazonic acid.

-

Combine the pure fractions and evaporate the solvent to obtain purified 13C labeled Tenuazonic acid.

Analysis by NMR Spectroscopy and Mass Spectrometry

Objective: To confirm the incorporation and determine the labeling pattern of 13C in the purified Tenuazonic acid.

Materials:

-

Purified 13C labeled Tenuazonic acid.

-

NMR spectrometer.

-

Mass spectrometer (e.g., LC-MS/MS).

-

Appropriate deuterated solvents for NMR.

Procedure:

-

NMR Spectroscopy:

-

Dissolve the purified Tenuazonic acid in a suitable deuterated solvent.

-

Acquire a 13C NMR spectrum.

-

Compare the spectrum of the labeled TeA with that of an unlabeled standard.

-

Analyze the signal intensities to determine the positions and extent of 13C enrichment. For precursors like [1,2-13C2]acetate, look for the presence of 13C-13C coupling constants.

-

-

Mass Spectrometry:

-

Prepare a solution of the purified Tenuazonic acid for infusion or LC-MS analysis.

-

Acquire the mass spectrum of the labeled TeA.

-

Compare the mass spectrum with that of an unlabeled standard.

-

Analyze the isotopic distribution in the molecular ion peak to determine the number of 13C atoms incorporated and to calculate the overall enrichment.

-

Visualizations

Biosynthetic Pathway of Tenuazonic Acid

Caption: Biosynthetic pathway of Tenuazonic acid from L-isoleucine and acetyl-CoA.

Experimental Workflow for 13C Labeling Studies

Caption: General workflow for studying Tenuazonic acid biosynthesis using 13C labeled precursors.

Conclusion

The study of Tenuazonic acid biosynthesis using 13C labeled precursors provides invaluable insights into the formation of this complex natural product. While the general pathway is understood, further detailed quantitative studies are needed to fully map the flux and regulation of this important biosynthetic route. The methodologies and conceptual framework presented in this guide offer a foundation for researchers to design and execute experiments aimed at unraveling the finer details of Tenuazonic acid biosynthesis, which can ultimately inform efforts in metabolic engineering and the development of novel therapeutic agents.

Unraveling Tenuazonic Acid's Toxic Trail: A Technical Guide to Mechanistic Studies Using ¹³C Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuazonic acid (TA), a mycotoxin produced by various Alternaria species, is a widespread contaminant in food and feed, posing a potential risk to human and animal health. Its primary mechanism of toxicity is the inhibition of protein synthesis, leading to a cascade of cellular dysfunctions. To dissect the intricate molecular pathways of TA's toxicity, stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool. This technical guide provides an in-depth overview of the methodologies and potential applications of ¹³C-labeled TA (¹³C TA) in toxicity studies, aiming to facilitate a deeper understanding of its mode of action and to aid in the development of risk assessment strategies.

The use of ¹³C TA allows for the precise tracing of the molecule's fate within biological systems. From absorption and metabolism to its interaction with cellular machinery, ¹³C labeling enables researchers to follow the journey of TA, identify its transformation products, and pinpoint its molecular targets with high sensitivity and specificity. This guide will detail the synthesis of ¹³C TA, propose experimental protocols for its use in in vitro and in vivo models, and outline the analytical techniques required to unravel its toxic mechanisms.

Core Mechanism of Tenuazonic Acid Toxicity

The primary toxic effect of Tenuazonic acid is the disruption of protein synthesis.[1] It achieves this by interfering with the function of ribosomes, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Specifically, TA is known to inhibit the peptidyl transferase center on the large ribosomal subunit, thereby preventing the formation of peptide bonds and halting protein elongation. This inhibition of protein synthesis can lead to a variety of downstream effects, including cell cycle arrest, apoptosis, and overall cellular dysfunction.

Recent studies on the synergistic toxicity of TA with other mycotoxins, such as patulin (B190374), have implicated the involvement of specific signaling pathways. In human colon carcinoma (Caco-2) cells, co-exposure to TA and patulin was found to induce synergistic toxic effects by modulating the PI3K/AKT/FOXO signaling pathway.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The dysregulation of this pathway by TA suggests a more complex mechanism of toxicity beyond simple protein synthesis inhibition, involving the intricate network of cellular signaling.

Synthesis and Application of ¹³C Tenuazonic Acid

The foundation of any study involving labeled compounds is the synthesis of the isotopically enriched molecule. ¹³C-labeled Tenuazonic acid can be synthesized for use in mechanistic studies.

Synthesis of ¹³C-Labeled Tenuazonic Acid

A common strategy for the synthesis of ¹³C-labeled TA involves a multi-step procedure starting from ¹³C-labeled precursors. For instance, ¹³C₂-Tenuazonic acid has been synthesized for use as an internal standard in analytical methods.[3][4] The synthesis typically involves the condensation of a ¹³C-labeled β-ketoester with a derivative of L-isoleucine, followed by cyclization to form the tetramic acid core of TA. The exact position and number of ¹³C atoms can be tailored by selecting the appropriate labeled starting materials.

Proposed Experimental Workflow for Synthesis and Purity Assessment

Caption: Workflow for the synthesis and quality control of ¹³C-labeled Tenuazonic acid.

Experimental Protocols for Mechanistic Toxicity Studies Using ¹³C TA

While the primary documented use of ¹³C TA is as an internal standard for quantification, its application can be extended to mechanistic toxicity studies. The following are proposed experimental protocols based on established methodologies for stable isotope tracing.

In Vitro Studies using Cell Cultures

Objective: To determine the cellular uptake, metabolic fate, and protein targets of ¹³C TA in relevant cell lines (e.g., Caco-2 for intestinal absorption, HepG2 for liver metabolism).

Methodology:

-

Cell Culture and Treatment: Culture Caco-2 or HepG2 cells to a desired confluency. Treat the cells with varying concentrations of ¹³C TA for different time points.

-

Sample Collection:

-

Cell Lysates: Harvest cells, wash with PBS, and lyse to collect intracellular contents.

-

Subcellular Fractionation: Isolate different cellular compartments (e.g., cytoplasm, mitochondria, nucleus, ribosomes) to determine the localization of ¹³C TA and its metabolites.

-

Media: Collect the cell culture media to analyze for secreted metabolites.

-

-

Metabolite Extraction and Analysis:

-

Extract small molecules from cell lysates and media using appropriate solvents (e.g., methanol, acetonitrile).

-

Analyze the extracts using high-resolution mass spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled metabolites.

-

-

Protein Adduct Analysis:

-

Isolate proteins from cell lysates.

-

Perform enzymatic digestion (e.g., with trypsin) to generate peptides.

-

Analyze the peptide mixture by LC-MS/MS to identify peptides that have been adducted with ¹³C TA or its metabolites. This is achieved by searching for specific mass shifts corresponding to the ¹³C-labeled adduct.

-

Proposed Experimental Workflow for In Vitro Studies

Caption: Proposed workflow for in vitro toxicity studies of ¹³C Tenuazonic acid.

In Vivo Studies using Animal Models

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of ¹³C TA in a whole organism and to identify target organs and in vivo mechanisms of toxicity.

Methodology:

-

Animal Model and Dosing: Utilize a suitable animal model (e.g., rats or mice). Administer ¹³C TA via a relevant route of exposure (e.g., oral gavage to mimic dietary intake).

-

Sample Collection: Collect blood, urine, and feces at various time points to determine the toxicokinetic profile of ¹³C TA. At the end of the study, collect various tissues (e.g., liver, kidney, intestine, spleen) for analysis.

-

Metabolite Profiling: Process and analyze biological samples (plasma, urine, tissue homogenates) using LC-MS/MS to identify and quantify ¹³C TA and its metabolites.

-

Target Organ Analysis: In the identified target organs, perform proteomics analysis to identify protein adducts of ¹³C TA. Histopathological analysis can also be conducted to assess tissue damage.

Proposed Experimental Workflow for In Vivo Studies

Caption: Proposed workflow for in vivo toxicity studies of ¹³C Tenuazonic acid.

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity of Tenuazonic Acid

| Cell Line | Assay | Endpoint | Exposure Time (h) | EC₅₀ (µg/mL) | EC₅₀ (µM) | Reference |

| Caco-2 | Cell Viability | Cell Count | 24 | ~60-90 | ~304-456 | [5] |

| HepG2 | Cell Viability | Cell Count | 24 | ~40-95 | ~203-482 | [5] |

| Caco-2 | Cell Viability | Probit Regression | 24 | 37.42 | 189.8 | [6] |

Signaling Pathway Implicated in Tenuazonic Acid Toxicity

As mentioned, the PI3K/AKT/FOXO signaling pathway has been implicated in the synergistic toxicity of TA.[2] This pathway plays a central role in cell fate decisions.

PI3K/AKT/FOXO Signaling Pathway

Caption: The PI3K/AKT/FOXO signaling pathway potentially modulated by Tenuazonic acid.

The use of ¹³C TA could help elucidate the direct or indirect effects of TA on the components of this pathway. For example, by using proteomics, one could investigate if TA or its metabolites form adducts with key proteins in this pathway, such as PI3K, AKT, or FOXO, thereby altering their function.

Conclusion and Future Directions

The application of ¹³C-labeled Tenuazonic acid in mechanistic toxicity studies holds immense potential for advancing our understanding of its adverse effects. While its current use is primarily in analytical chemistry for quantification, the methodologies outlined in this guide provide a framework for its application in tracing the metabolic fate, identifying molecular targets, and elucidating the signaling pathways affected by this mycotoxin.

Future research should focus on conducting the proposed in vitro and in vivo experiments to generate robust data on the mechanistic aspects of TA toxicity. Specifically, identifying the full spectrum of TA metabolites and their specific protein adducts will be crucial in building a comprehensive adverse outcome pathway (AOP) for this mycotoxin. Such knowledge is essential for accurate risk assessment and the development of strategies to mitigate the health risks associated with Tenuazonic acid exposure. The integration of stable isotope tracing with advanced analytical techniques like high-resolution mass spectrometry and NMR spectroscopy will be instrumental in achieving these goals.

References

- 1. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling biomarkers of exposure for tenuazonic acid through urinary metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolome and Its Mechanism Profiling in the Synergistic Toxic Effects Induced by Co-Exposure of Tenuazonic Acid and Patulin in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Tenuazonic Acid-¹³C₁₀

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Tenuazonic Acid-¹³C₁₀. This isotopically labeled internal standard is crucial for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the mycotoxin Tenuazonic Acid (TeA) using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). The uniform labeling with ten ¹³C atoms provides a distinct mass shift, enabling accurate quantification by correcting for matrix effects and variations during sample preparation.[1][2]

Product Information and Certification

A Certificate of Analysis for a certified reference material (CRM) like Tenuazonic Acid-¹³C₁₀ typically begins with essential product information and a statement of certification. This section confirms that the material meets the stringent quality standards required for use in accredited laboratories.

| Parameter | Specification |

| Product Name | U-[¹³C₁₀]-Tenuazonic Acid |

| Product Code | Varies by supplier (e.g., FIA000414)[3] |

| CAS Number | 610-88-8 (Unlabeled) |

| Molecular Formula | ¹³C₁₀H₁₅NO₃ |

| Molecular Weight | 207.16 g/mol [4] |

| Certification | Certified in accordance with ISO 17034, ISO/IEC 17025, and other relevant standards (e.g., NF ISO 33401, ISO 33405, ISO TR 16476, JCGM 100).[3][4] |

Quantitative Data

This section summarizes the critical quantitative data that defines the quality and suitability of the internal standard. The values are determined through rigorous analytical testing and are reported with their associated uncertainties.

| Analytical Parameter | Certified Value | Methodology |

| Concentration | 10 µg/mL[3] | Gravimetric preparation verified by LC-MS/MS |

| Purity | ≥99% | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |

| Isotopic Enrichment | ≥98% | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |

| Expanded Uncertainty (k=2) | Typically ± 5% of the certified concentration | Calculated in accordance with ISO guidelines |

| Solvent | Methanol[3] | - |

| Storage Conditions | ≤ -10°C[4] | - |

Experimental Protocols

Detailed methodologies are crucial for ensuring the traceability and reproducibility of the certified values. The following are representative experimental protocols for the key analyses performed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Gradient Program: A typical gradient might start at 20% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at the maximum wavelength for Tenuazonic Acid (approximately 280 nm).

-

Purity Calculation: The purity is determined by the area percentage of the principal peak relative to the total peak area.

Isotopic Enrichment and Concentration Verification by LC-MS/MS

-

Instrumentation: A high-sensitivity triple quadrupole or high-resolution mass spectrometer (e.g., Sciex QTRAP 6500+ or Thermo Scientific Q Exactive) coupled to a UHPLC system.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

MRM Transitions (for triple quadrupole):

-

Tenuazonic Acid (unlabeled): Precursor ion (m/z) 196.1 → Product ion (m/z) 139.1

-

Tenuazonic Acid-¹³C₁₀: Precursor ion (m/z) 206.1 → Product ion (m/z) 147.1

-

-

Mass Spectrometry Parameters: Optimized cone voltage, collision energy, and other source parameters for maximum signal intensity.

-

Concentration Verification: The concentration is verified by comparing the response of the ¹³C₁₀-labeled standard to a certified reference material of unlabeled Tenuazonic Acid.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the certification of Tenuazonic Acid-¹³C₁₀ and a typical signaling pathway where Tenuazonic Acid plays a role.

References

Commercial Availability and Technical Guide for Tenuazonic Acid-¹³C₁₀

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Tenuazonic acid-¹³C₁₀, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based analyses. The guide details its physicochemical properties, commercial sources, and provides exemplary experimental protocols for its application. Furthermore, it elucidates the key biological pathways associated with Tenuazonic acid.

Commercial Availability and Product Specifications

Tenuazonic acid-¹³C₁₀ is commercially available as a certified reference material, primarily intended for use as an internal standard in analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Commercial Product Specifications for U-[¹³C₁₀]-Tenuazonic Acid

| Parameter | Specification | Source |

| Product Name | U-[¹³C₁₀]-Tenuazonic Acid | Fianovis[1] |

| Labeling | Uniformly ¹³C labeled (¹³C₁₀) | Fianovis[1] |

| Concentration | 10 µg/mL | Fianovis[1] |

| Solvent | Methanol (B129727) | Fianovis[1] |

| Application | LC-MS/MS internal standard | Fianovis[1] |

| Certification | Certified with uncertainty | Fianovis[6] |

| Available Volumes | 0.5 mL, 1.2 mL, 5 mL, 10 mL | Fianovis |

| Molecular Formula | ¹³C₁₀H₁₅NO₃ | Fianovis[1] |

| Molecular Weight | ~207.16 g/mol (calculated) | Fianovis[1] |

| Storage | Refer to Certificate of Analysis | - |

| Purity | Refer to Certificate of Analysis | - |

| Isotopic Enrichment | Refer to Certificate of Analysis | - |

Note: Specific details regarding purity, isotopic enrichment, and storage conditions are typically provided in the Certificate of Analysis which should be requested from the supplier.

Experimental Protocols

The primary application of Tenuazonic acid-¹³C₁₀ is as an internal standard for the quantification of Tenuazonic acid in various matrices, including food, feed, and biological samples. The following is a representative experimental protocol for LC-MS/MS analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of contaminants in food and agricultural products.[7][8]

-

Homogenization: Homogenize 5-15 g of the sample (e.g., tomato paste, cereal flour).

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add an appropriate volume of the U-[¹³C₁₀]-Tenuazonic Acid internal standard solution.

-

Add 10 mL of acidified water (e.g., with 1% acetic acid).

-

Add 10 mL of acetonitrile (B52724).

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer.

-

Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥ 4000 x g for 5 minutes.

-

-

Final Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium (B1175870) formate, is typical. An alkaline mobile phase (e.g., pH 8.3) has also been shown to improve peak shape for Tenuazonic acid.[9]

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both native Tenuazonic acid and Tenuazonic acid-¹³C₁₀ need to be optimized on the specific instrument. For example, for a related labeled compound, [¹³C₆,¹⁵N]-Tenuazonic acid, a transition of m/z 383 → 306 was used.[10]

-

Signaling Pathways and Mechanisms of Action

Tenuazonic acid exhibits several biological activities, primarily acting as an inhibitor of protein synthesis and photosynthesis.

Biosynthesis of Tenuazonic Acid

Tenuazonic acid is a mycotoxin produced by various fungi, notably of the Alternaria species. Its biosynthesis involves a unique hybrid enzyme, a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS).[11][12] The process starts with the condensation of L-isoleucine and acetoacetyl-CoA.[11]

References

- 1. U-[13C10]-Tenuazonic Acid - Fianovis [fianovis.com]

- 2. U-[13C10]-Tenuazonic Acid - FIA000414 - 10 µg/mL - 10 mL - Fianovis [fianovis.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Tenuazonic acid | CAS 610-88-8 | LGC Standards [lgcstandards.com]

- 6. Mycotoxin standards - Fianovis [fianovis.com]

- 7. researchgate.net [researchgate.net]

- 8. Large-scale synthesis of isotopically labeled 13C2-tenuazonic acid and development of a rapid HPLC-MS/MS method for the analysis of tenuazonic acid in tomato and pepper products. | Semantic Scholar [semanticscholar.org]

- 9. Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 11. Biosynthesis of the mycotoxin tenuazonic acid by a fungal NRPS-PKS hybrid enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

Tenuazonic Acid-13C10: A Technical Guide for its Application as a Mycotoxin Reference Material

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tenuazonic Acid-13C10, a crucial internal standard for the accurate quantification of the mycotoxin Tenuazonic Acid (TeA). TeA, a secondary metabolite produced by various Alternaria species, is a common contaminant in grains, fruits, and vegetables, posing potential health risks to humans and animals. This guide details the properties of this compound, its application in analytical methodologies, and the known toxicological mechanisms of its unlabeled counterpart.

Introduction to Tenuazonic Acid and the Need for an Internal Standard

Tenuazonic acid ((S)-3-acetyl-5-((S)-sec-butyl)-4-hydroxy-3-pyrrolin-2-one) is a tetramic acid mycotoxin with a range of biological activities. Its presence in the food chain is a significant concern due to its potential toxicity, including neurotoxic and hematotoxic effects. Accurate and reliable quantification of TeA in various matrices is therefore essential for food safety monitoring and risk assessment.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation. This technique relies on the use of a stable isotope-labeled internal standard that behaves chemically and physically identically to the analyte of interest. This compound, a uniformly labeled isotopologue of TeA, serves as an ideal internal standard for this purpose.

Technical Specifications of this compound

This compound is a high-purity, certified reference material designed for use in LC-MS/MS analysis. As a fully 13C-labeled internal standard, it provides a distinct mass shift from the unlabeled TeA, enabling clear differentiation and accurate quantification.

| Property | Specification |

| Chemical Formula | ¹³C₁₀H₁₅NO₃ |

| Molecular Weight | 207.16 g/mol (unlabeled: 197.23 g/mol ) |

| Isotopic Enrichment | Uniformly labeled with ¹³C |

| Intended Use | Internal standard for LC-MS/MS analysis of TeA[1] |

| Certification | Certified with uncertainty, in accordance with relevant ISO standards[1] |

Analytical Methodologies for Tenuazonic Acid Quantification

The use of this compound as an internal standard is integral to robust analytical methods for TeA detection. The most common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of TeA in food matrices, adaptable based on the specific sample type.

3.1.1. Sample Preparation and Extraction (QuEChERS)

-

Homogenization: Homogenize a representative sample of the food matrix (e.g., tomato paste, wheat flour).

-

Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add a known amount of this compound internal standard solution.

-

Hydration: Add 10 mL of water and vortex to mix.

-

Extraction: Add 10 mL of acetonitrile (B52724) (with 1% formic acid for acidic analytes) and shake vigorously for 1 minute.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.

-

Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the mobile phase pH.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both unlabeled TeA and the 13C10-labeled internal standard.

| Parameter | Typical Value |

| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization | ESI Positive or Negative |

| MRM Transitions | Analyte-specific (e.g., for TeA and TeA-13C10) |

Performance of Analytical Methods

The use of this compound as an internal standard significantly improves the performance of analytical methods. The following table summarizes typical performance characteristics from various studies.

| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Tomato Products | LC-MS/MS[2] | 0.1 - 0.5 | 0.3 - 1.5 | 95 - 105 |

| Cereal Grains | LC-MS/MS[3] | 0.5 - 2.0 | 1.5 - 6.0 | 90 - 110 |

| Grapes | UHPLC-MS/MS[4] | 0.03 - 0.21 | 0.09 - 0.48 | 77.8 - 101.6 |

Toxicological Profile of Tenuazonic Acid

Understanding the toxicological properties of TeA is crucial for risk assessment. While this compound itself is used in minute quantities for analytical purposes and is not intended for toxicological studies, the data on unlabeled TeA informs the importance of its accurate quantification.

Acute Toxicity

| Species | Sex | Route | LD50 (mg/kg body weight) | Reference |

| Mice | Male | Oral | 182 | [5] |

| Mice | Male | Oral | 225 | [5] |

| Mice | Female | Oral | 81 | [5] |

Mechanism of Action

The primary mechanism of TeA's toxicity is the inhibition of protein synthesis in eukaryotic cells.[5] It prevents the release of newly synthesized proteins from the ribosome.[5] This disruption of a fundamental cellular process can lead to a cascade of downstream effects and contributes to its cytotoxic properties.[5]

In plants, TeA also acts as a phytotoxin by inhibiting photosynthesis . It blocks the electron transport chain in photosystem II (PSII), leading to the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death.[6][7]

Regulatory Context

Regulatory bodies worldwide are increasingly monitoring the presence of Alternaria toxins in food. The European Food Safety Authority (EFSA) has established a threshold of toxicological concern (TTC) for TeA.[8] The availability of reliable analytical methods, facilitated by the use of internal standards like this compound, is crucial for enforcing these regulations and ensuring food safety.

Conclusion

This compound is an indispensable tool for researchers, food safety laboratories, and regulatory agencies involved in the monitoring of mycotoxins. Its use as an internal standard in isotope dilution LC-MS/MS methods enables the accurate and precise quantification of Tenuazonic Acid in complex food matrices. This technical guide provides the foundational knowledge for the effective application of this reference material, contributing to improved food safety and a better understanding of the risks associated with this prevalent mycotoxin.

References

- 1. U-[13C10]-Tenuazonic Acid - Fianovis [fianovis.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development of a QuEChERS-Based UHPLC-MS/MS Method for Simultaneous Determination of Six Alternaria Toxins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenuazonic acid - Wikipedia [en.wikipedia.org]

- 6. jmcs.org.mx [jmcs.org.mx]

- 7. Tenuazonic acid [sitem.herts.ac.uk]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Note: Quantification of Tenuazonic Acid in Food Matrices using Tenuazonic acid-¹³C₁₀ as an Internal Standard by LC-MS/MS

APN-TA-001

Abstract

This application note describes a robust and sensitive method for the quantification of Tenuazonic acid (TeA), a mycotoxin produced by Alternaria species, in various food matrices. The method utilizes Tenuazonic acid-¹³C₁₀ as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a simple extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This stable isotope dilution assay (SIDA) provides low limits of detection and quantification, making it suitable for routine monitoring of TeA in food safety and quality control laboratories.

Introduction